molecular formula C14H21BFNO3 B1434212 (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid CAS No. 1704097-29-9

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid

Cat. No. B1434212
M. Wt: 281.13 g/mol
InChI Key: XWGHPHYLRUJODN-UHFFFAOYSA-N
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Description

“(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid” or Compound A is a chemical compound and a boronic acid derivative. It is commonly used in scientific experiments for its unique physical and chemical properties, as well as its potential applications in various fields of research and industry1.



Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. However, it is offered by several suppliers such as Benchchem2 and Amerigo Scientific3, suggesting that it can be synthesized in a laboratory setting.



Molecular Structure Analysis

The molecular formula of this compound is C14H21BFNO3, and its molecular weight is 281.134. However, the specific structural details or the 3D conformation of the molecule are not provided in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, as a boronic acid derivative, it may participate in various chemical reactions typical of this class of compounds.



Physical And Chemical Properties Analysis

This compound is noted for its unique physical and chemical properties, which make it useful in various scientific experiments1. However, the specific physical and chemical properties are not detailed in the search results.


Scientific Research Applications

Synthesis and Structural Analysis

Amino-3-fluorophenyl boronic acid derivatives, closely related to the compound , have been synthesized for various applications, including the construction of glucose sensing materials that operate at physiological pH levels. The synthesis involves a multi-step process starting from 4-bromo-2-fluoroaniline, leading to derivatives with pendant amine groups for attachment to polymers (Das et al., 2003). Additionally, macrocyclic chemistry explores derivatives from aryl boronic acids, indicating their utility in creating complex molecular architectures, as demonstrated in the synthesis of tetrameric and dimeric boronates (Fárfan et al., 1999).

Catalysis and Organic Synthesis

Boronic acid derivatives serve as catalysts and intermediates in organic synthesis, showing significant reactivity and selectivity. They are instrumental in cross-coupling reactions, such as Suzuki-Miyaura coupling, highlighting their role in synthesizing biologically active compounds and pharmaceutical agents. This demonstrates the compound's potential in facilitating complex organic transformations and synthesis of novel compounds (Arnold et al., 2008).

Sensing and Molecular Recognition

Boronic acid derivatives, including those structurally similar to (4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid, have been developed as sensors for detecting sugars and carbohydrates in aqueous solutions. Their ability to form reversible covalent bonds with diols enables the selective recognition of sugars, a principle used in designing fluorescence-based sensors for glucose monitoring in diabetic care (Tong et al., 2001). Additionally, their interaction with alcohols and non-alcohols has been studied to understand the photophysical properties and solvent interactions of boronic acid derivatives (Geethanjali et al., 2015).

Safety And Hazards

Safety data sheets suggest that clothing contaminated by the product should be immediately removed, and the affected individual should move out of the dangerous area and consult a physician5. However, specific hazards associated with this compound are not detailed in the search results.


Future Directions

The future directions of research involving this compound are not specified in the search results. Given its use in scientific experiments, it is likely that future research will continue to explore its properties and potential applications1.


properties

IUPAC Name

[4-[2-(cyclohexylamino)ethoxy]-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO3/c16-13-10-11(15(18)19)6-7-14(13)20-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17-19H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGHPHYLRUJODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCNC2CCCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(Cyclohexylamino)ethoxy)-3-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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